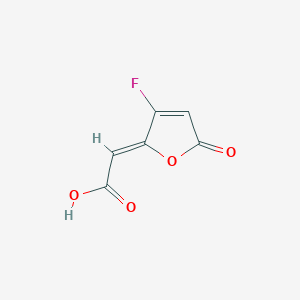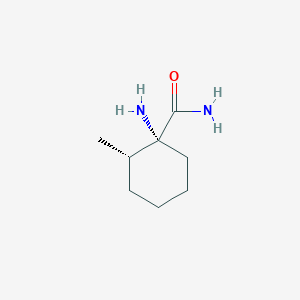
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide, also known as AMCA, is a cyclic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. AMCA is a chiral compound that exists as two enantiomers, with (1R,2S)-AMCA being the biologically active form. In
作用机制
The exact mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is not fully understood, but it is believed to act as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Activation of mGluR2 has been shown to have neuroprotective effects and can improve cognitive function. This compound has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation and has been implicated in various diseases, including cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In animal models, this compound has been found to improve cognitive function and reduce neuroinflammation. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, which suggests that it may have potential as a cancer therapeutic.
实验室实验的优点和局限性
One of the main advantages of using (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide in lab experiments is its high yield and relatively simple synthesis method. This compound is also stable and can be stored for long periods without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are many potential future directions for research on (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide. One area of interest is the development of novel compounds based on the structure of this compound that may have improved therapeutic properties. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric hydrogenation. The most commonly used method for synthesizing this compound is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide ion. The resulting product is then hydrolyzed to yield this compound. The yield of this compound using this method is high, and the process is relatively simple and cost-effective.
科学研究应用
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer biology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic properties.
属性
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXEPCCNOOBQ-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-](/img/no-structure.png)

![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)
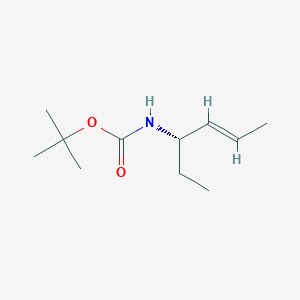

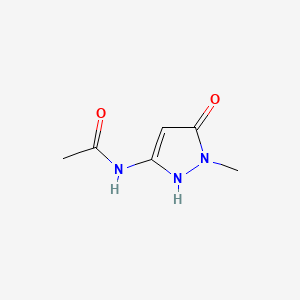
![2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-](/img/structure/B1143194.png)
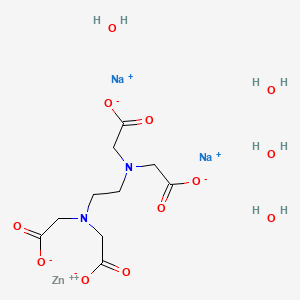
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)
